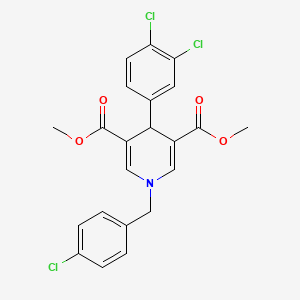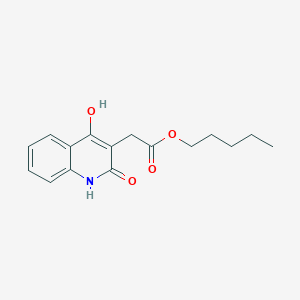
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE is a synthetic organic compound belonging to the quinolone family.
Preparation Methods
The synthesis of PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE typically involves the reaction of quinoline derivatives with pentyl acetate under specific conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and esterification reactions to form the desired compound . Industrial production methods may involve high-temperature transesterification or other specialized techniques to achieve higher yields .
Chemical Reactions Analysis
PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-hydroxy position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include various quinoline derivatives with altered functional groups .
Scientific Research Applications
PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE can be compared with other quinolone derivatives such as:
4-Hydroxyquinoline: Known for its antibacterial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4-Hydroxy-2-quinolone: Exhibits a broad range of biological activities
The uniqueness of PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinolone derivatives .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
pentyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C16H19NO4/c1-2-3-6-9-21-14(18)10-12-15(19)11-7-4-5-8-13(11)17-16(12)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H2,17,19,20) |
InChI Key |
LCKMLFNQPPFLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217326.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11217328.png)
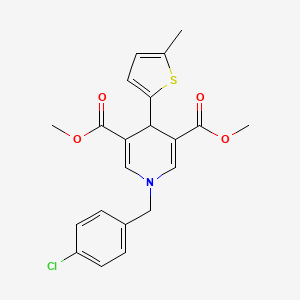
![(2Z)-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11217337.png)
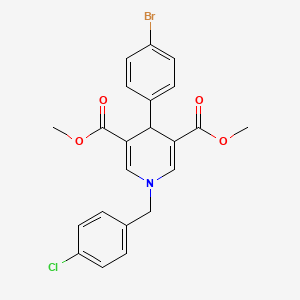
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217349.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B11217350.png)
![9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217358.png)
![6-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11217359.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217363.png)
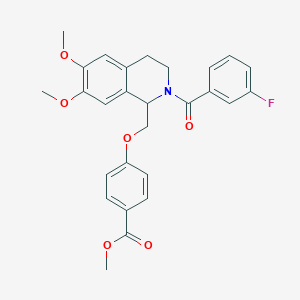
![N-benzyl-N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217375.png)
